molecular formula C20H18Cl3N3OS B2364843 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride CAS No. 1189982-48-6

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride

Cat. No.: B2364843
CAS No.: 1189982-48-6
M. Wt: 454.79
InChI Key: YJTUXQVKNUVUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiazolo[5,4-c]pyridine core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazole and aldehydes

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to maximize yield and purity. Quality control measures, such as chromatographic techniques and spectroscopic analysis, would be employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzamides or thiazolopyridines.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its thiazolo[5,4-c]pyridine core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: The biological activity of this compound can be explored in various biological assays, including enzyme inhibition studies and receptor binding assays. It may have potential as a lead compound in drug discovery.

Medicine: This compound could be investigated for its therapeutic potential in treating various diseases. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

  • N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride

  • N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(2-methyl-2-propanyl)benzamide hydrochloride

Uniqueness: N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride is unique due to its specific substitution pattern on the benzamide moiety and the presence of the dichloro group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS.ClH/c21-14-6-7-15(16(22)10-14)19(26)24-20-23-17-8-9-25(12-18(17)27-20)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2,(H,23,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTUXQVKNUVUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.